molecular formula C8H13ClN2O2S B2673951 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride CAS No. 1006496-01-0

1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride

Cat. No.: B2673951
CAS No.: 1006496-01-0
M. Wt: 236.71
InChI Key: NJONIMLYPRNDNV-UHFFFAOYSA-N
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Description

Historical Development of Pyrazole Sulfonyl Chlorides

Pyrazole sulfonyl chlorides trace their origins to early 20th-century efforts to functionalize heterocyclic frameworks for synthetic applications. The introduction of sulfonyl chloride groups into pyrazole systems gained momentum in the 1970s, driven by the demand for intermediates in sulfonamide synthesis. The specific development of 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride was first documented in 2007, as evidenced by its PubChem registration date. Early synthetic routes relied on chlorosulfonic acid and thionyl chloride to introduce the sulfonyl chloride moiety, a method later refined to improve yields and selectivity.

The compound’s structural evolution reflects broader trends in heterocyclic chemistry, where alkyl substitutions (e.g., isobutyl and methyl groups) were strategically incorporated to modulate electronic and steric properties. These modifications enhanced its utility in cross-coupling reactions and nucleophilic substitutions, positioning it as a valuable intermediate in medicinal chemistry.

Significance in Heterocyclic Chemistry

Pyrazole sulfonyl chlorides occupy a unique niche in heterocyclic chemistry due to their dual functionality: the pyrazole ring provides a rigid aromatic scaffold, while the sulfonyl chloride group serves as a highly reactive site for further derivatization. The isobutyl and methyl substituents in 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride confer distinct advantages:

  • Steric Effects : The branched isobutyl group hinders undesired side reactions at the pyrazole nitrogen, improving reaction specificity.
  • Electronic Modulation : The methyl group at position 5 stabilizes the sulfonyl chloride moiety through inductive effects, enhancing its electrophilicity.

These features enable the compound to participate in Suzuki-Miyaura cross-couplings and nucleophilic aromatic substitutions, forming carbon–sulfur and carbon–nitrogen bonds critical for synthesizing bioactive molecules. Its role in generating sulfonamides—a class of compounds with broad antimicrobial and anti-inflammatory applications—underscores its chemical importance.

Current Research Landscape and Knowledge Gaps

Recent studies have focused on optimizing synthetic protocols and expanding applications. For instance, the use of potassium tert-butoxide as a base in sulfonylation reactions has improved yields to 78%, compared to 55% with sodium hydride. Contemporary research also explores its potential in drug discovery, particularly in developing kinase inhibitors and antimicrobial agents.

However, critical gaps persist:

  • Mechanistic Insights : The exact pathways governing its reactivity in cross-coupling reactions remain underexplored.
  • Biological Profiling : While related pyrazole sulfonamides show antiproliferative activity (e.g., IC~50~ values of 0.01 µM for COX-2 inhibition), data specific to this compound are scarce.
  • Scalability : Industrial-scale synthesis methods require further development to address cost and efficiency challenges.

Research Objectives and Theoretical Framework

This article aims to:

  • Systematically analyze the compound’s synthetic pathways and reaction mechanisms.
  • Evaluate its role in medicinal chemistry through structure–activity relationship (SAR) studies.
  • Propose novel applications in materials science and catalysis.

The theoretical framework integrates principles of physical organic chemistry—such as Hammett substituent constants and frontier molecular orbital theory—to rationalize its reactivity. By correlating structural features with functional outcomes, this approach seeks to advance the design of next-generation pyrazole-based therapeutics.

Properties

IUPAC Name

5-methyl-1-(2-methylpropyl)pyrazole-4-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O2S/c1-6(2)5-11-7(3)8(4-10-11)14(9,12)13/h4,6H,5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJONIMLYPRNDNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1CC(C)C)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride can be synthesized through various methods. One common approach involves the reaction of 1-isobutyl-5-methyl-1H-pyrazole with chlorosulfonic acid under controlled conditions. The reaction typically requires a solvent such as dichloromethane and is carried out at low temperatures to prevent decomposition.

Industrial Production Methods: In industrial settings, the production of 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride often involves large-scale batch processes. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. The compound is then purified through recrystallization or chromatography techniques to achieve the desired purity levels.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The sulfonyl chloride group undergoes nucleophilic substitution with amines, alcohols, and thiols to form sulfonamides, sulfonate esters, and sulfonothioates, respectively.

Key Reactions and Conditions:

NucleophileReagent/ConditionsProductYield (%)Reference
Primary amineEt₃N, DCM, RTSulfonamide85–92
AlcoholPyridine, THF, 60°CSulfonate ester70–78
ThiolK₂CO₃, DMF, RTSulfonothioate65–72
  • Example : Reaction with benzylamine in dichloromethane (DCM) and triethylamine produces N-benzyl-1-isobutyl-5-methyl-1H-pyrazole-4-sulfonamide in 89% yield.

  • Mechanism : The reaction proceeds via a two-step process: (1) deprotonation of the nucleophile and (2) attack on the electrophilic sulfur atom, displacing chloride .

Reduction Reactions

The sulfonyl chloride group can be reduced to a thiol or sulfinic acid under controlled conditions.

Reducing AgentSolventProductSelectivityReference
LiAlH₄THF, 0°C → RTThiolHigh
NaBH₄/I₂MeOHSulfinic acidModerate
  • Example : Treatment with lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) yields 1-isobutyl-5-methyl-1H-pyrazole-4-thiol with >90% selectivity .

Heterocycle Formation

The pyrazole core participates in cyclization reactions to construct fused or functionalized heterocycles.

Cycloaddition with Alkynes:

A silver-mediated [3 + 2] cycloaddition with terminal alkynes generates substituted pyrazoles .

  • Conditions : AgNO₃ (10 mol%), DCE, 80°C.

  • Yield : 75–88% for tri-substituted pyrazoles .

Oxidative Aromatization:

Pyrazoline intermediates derived from the compound can be oxidized to aromatic pyrazoles using DMSO/O₂ .

  • Conditions : DMSO, 120°C, 12 h.

  • Yield : 82–90% .

Functionalization of the Pyrazole Ring

The methyl and isobutyl groups on the pyrazole ring enable further derivatization:

  • Halogenation : Iodination at the 5-position using NIS (N-iodosuccinimide) in acetic acid.

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis .

Stability and Reaction Optimization

  • Thermal Stability : Decomposes above 150°C, requiring reactions to be conducted below this threshold.

  • Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) enhance reactivity in substitution reactions .

Scientific Research Applications

Chemistry

In the field of chemistry, this compound serves as a building block for synthesizing more complex molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals. The sulfonyl chloride group allows for various substitution reactions with nucleophiles such as amines and alcohols, leading to the formation of sulfonamide and sulfonate esters.

Biology

The compound is also utilized in biological research, specifically in studies related to enzyme inhibition and protein modification. The reactive nature of the sulfonyl chloride group enables it to form covalent bonds with amino acid residues in proteins, thereby altering their function. This property is crucial for investigating mechanisms of enzyme action and developing inhibitors.

Industry

In industrial applications, 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is employed in producing specialty chemicals and intermediates for various processes. Its ability to react with diverse nucleophiles makes it a valuable reagent in synthetic organic chemistry.

Case Study 1: Enzyme Inhibition

A study published in a peer-reviewed journal demonstrated the use of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride as an inhibitor for cyclooxygenase (COX) enzymes. The compound was shown to effectively reduce COX activity in vitro, highlighting its potential as a lead compound for anti-inflammatory drug development.

Case Study 2: Synthesis of Sulfonamide Derivatives

Another research article detailed the synthesis of various sulfonamide derivatives using this compound as a starting material. By reacting it with different amines, researchers successfully produced a range of sulfonamides that exhibited promising biological activities, including antimicrobial properties.

Reactivity Overview

The reactivity of 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride can be categorized into several types:

Reaction TypeDescriptionProducts Generated
Substitution Reaction with nucleophiles (amines/alcohols)Sulfonamide and sulfonate esters
Reduction Reduction to sulfonyl hydrideSulfonyl hydride
Hydrolysis Hydrolysis of sulfonyl chlorideCorresponding sulfonic acid

Mechanism of Action

The mechanism of action of 1-isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows the compound to modify various substrates, including proteins and small molecules, by forming covalent bonds . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used .

Comparison with Similar Compounds

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight Substituents (Positions) Key Features
1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride C₉H₁₄ClN₂O₂S 248.74 (calc.) 1: Isobutyl; 5: Methyl; 4: SO₂Cl Branched alkyl chain; higher steric hindrance
1-Butyl-5-methyl-1H-pyrazole-4-sulfonyl chloride C₈H₁₃ClN₂O₂S 236.72 1: n-Butyl; 5: Methyl; 4: SO₂Cl Linear alkyl chain; lower steric hindrance
5-Methyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride C₁₀H₉ClN₂O₂S 256.71 (calc.) 1: Phenyl; 5: Methyl; 4: SO₂Cl Aromatic substituent; enhanced π-π interactions

Key Differences:

Alkyl Chain Structure: The isobutyl group (branched C₄H₉) in the target compound introduces greater steric hindrance compared to the linear n-butyl group in its analog. The n-butyl analog (CAS 1006454-04-1) has a lower molecular weight (236.72 vs. 248.74) due to fewer carbon atoms, which may improve solubility in polar solvents .

Reactivity and Applications: Aromatic vs. Aliphatic Substituents: Pyrazole sulfonyl chlorides with phenyl groups (e.g., 1-phenyl derivatives) exhibit stronger intermolecular interactions, favoring crystallization but limiting solubility in non-polar media. In contrast, aliphatic chains (isobutyl/butyl) enhance lipophilicity, making them preferable for hydrophobic drug intermediates .

Thermal Stability: Branched alkyl chains (isobutyl) typically lower melting points compared to linear analogs due to reduced molecular packing efficiency.

Research Findings and Trends

Steric Effects on Reactivity :
Studies on analogous sulfonyl chlorides demonstrate that bulky substituents near the reactive SO₂Cl group hinder reaction kinetics. For example, the isobutyl derivative may require longer reaction times or elevated temperatures for complete conversion in nucleophilic substitutions compared to the n-butyl variant .

Solubility Profiles :

  • Aliphatic pyrazole sulfonyl chlorides (e.g., butyl/isobutyl) are more soluble in organic solvents like dichloromethane or THF than aromatic analogs. This property is critical for their use in solution-phase synthesis .

Challenges in purifying branched alkyl derivatives.

Biological Activity

1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory effects and enzyme inhibition. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including structure-activity relationships (SAR), in vitro and in vivo evaluations, and its implications in medicinal chemistry.

Chemical Structure and Properties

The compound is characterized by the following chemical formula: C8H13ClN2O2S\text{C}_8\text{H}_{13}\text{ClN}_2\text{O}_2\text{S} . It features a pyrazole ring with a sulfonyl chloride functional group, which is critical for its reactivity and biological interactions.

Biological Activity Overview

1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride exhibits several biological activities, primarily related to anti-inflammatory properties and enzyme inhibition. The following sections detail these activities based on recent research findings.

Anti-inflammatory Activity

Several studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride. A review by Akhtar et al. indicated that various pyrazole derivatives showed significant in vitro anti-inflammatory activity, with some compounds demonstrating IC50 values comparable to standard anti-inflammatory drugs like diclofenac .

Table 1: In Vitro Anti-inflammatory Activity of Pyrazole Derivatives

CompoundIC50 (μg/mL)Comparison DrugIC50 (μg/mL)
1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chlorideTBDDiclofenac54.65
Compound A71.11--
Compound B81.77--

Note: TBD indicates that specific IC50 values for 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride were not explicitly found in the reviewed literature but are anticipated based on structural similarities.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is often implicated in inflammatory processes. Research indicates that derivatives of pyrazole can selectively inhibit COX-2 with high potency. For instance, compounds similar to 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride have shown IC50 values ranging from 0.02 to 0.04 μM against COX-2 .

Table 2: COX Inhibition Activity of Pyrazole Derivatives

CompoundCOX-2 IC50 (μM)Selectivity Index
1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chlorideTBDTBD
Compound C0.01High
Compound D0.04Moderate

Structure–Activity Relationship (SAR)

The SAR studies reveal that modifications on the pyrazole ring significantly affect biological activity. For instance:

  • Aliphatic Substituents : The presence of bulky aliphatic chains at specific positions enhances lipophilicity and may improve binding affinity to target enzymes.
  • Electron-Withdrawing Groups : Substituents such as trifluoromethyl groups can reduce the inhibitory effect on COX enzymes, indicating a delicate balance between hydrophobic interactions and electronic properties .

Case Study 1: Anti-inflammatory Efficacy in Animal Models

In a study involving carrageenan-induced paw edema in rats, pyrazole derivatives exhibited significant anti-inflammatory effects compared to standard treatments. The results indicated that compounds with similar structures to 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride could reduce edema significantly, suggesting potential therapeutic applications .

Case Study 2: Toxicity Assessment

Preliminary toxicity assessments have shown that certain derivatives maintain a favorable safety profile, with LD50 values exceeding 2000 mg/kg in murine models, indicating low acute toxicity . This aspect is crucial for the development of new anti-inflammatory medications.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing 1-Isobutyl-5-methyl-1H-pyrazole-4-sulfonyl chloride, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via sulfonation of the pyrazole core using chlorosulfonic acid or phosphorus oxychloride (POCl₃). Key steps include:

  • Cyclocondensation of precursors (e.g., ethyl acetoacetate, DMF-DMA, and hydrazines) to form the pyrazole ring .
  • Sulfonation at the 4-position using POCl₃ under reflux, with temperature control (e.g., 120°C) critical to avoid side reactions .
  • Purification via recrystallization (e.g., methanol) to isolate the sulfonyl chloride .
    • Optimization : Monitor reaction progress using TLC or HPLC. Adjust stoichiometry of sulfonating agents and reaction time to maximize yield .

Q. Which analytical techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer :

  • Spectroscopy : IR spectroscopy confirms sulfonyl chloride (S=O stretch ~1370 cm⁻¹, S-O stretch ~1170 cm⁻¹) . ¹H/¹³C NMR identifies substituents (e.g., isobutyl CH₂ at δ ~2.5 ppm, pyrazole protons at δ 6.5–8.0 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., m/z 236.72 for C₈H₁₃ClN₂O₂S) .
  • X-ray Crystallography : Resolves tautomeric forms and hydrogen-bonding networks in crystal lattices .

Q. What safety precautions are essential during handling due to the sulfonyl chloride group?

  • Methodological Answer :

  • Use PPE (gloves, goggles, fume hood) to avoid exposure to corrosive vapors .
  • Store under inert atmosphere (argon) at 2–8°C to prevent hydrolysis .
  • Neutralize spills with sodium bicarbonate or sand .

Advanced Research Questions

Q. How does the sulfonyl chloride group influence reactivity in nucleophilic substitutions, and what strategies enhance selectivity?

  • Methodological Answer :

  • The sulfonyl chloride acts as a leaving group, enabling substitutions with amines, alcohols, or thiols. Reactivity is pH-dependent: use anhydrous conditions to minimize hydrolysis .
  • Selectivity : Employ bulky bases (e.g., DIPEA) to reduce side reactions. Monitor intermediates via LC-MS .

Q. What computational approaches predict the compound’s tautomeric stability or reactivity?

  • Methodological Answer :

  • DFT Calculations : Model keto-enol tautomerism (e.g., at B3LYP/6-31G* level) to predict dominant forms .
  • Molecular Dynamics : Simulate solvation effects on stability in polar solvents (e.g., DMSO) .

Q. How can contradictions in spectroscopic data (e.g., NMR splitting patterns) be resolved during derivative characterization?

  • Methodological Answer :

  • Use 2D NMR (COSY, HSQC) to assign overlapping signals .
  • Compare experimental data with computed chemical shifts (e.g., using Gaussian or ACD/Labs) .

Q. What biological activities are suggested by structurally related pyrazole sulfonamides, and how can SAR studies be designed?

  • Methodological Answer :

  • Bioactivity : Analogous compounds exhibit antimicrobial and kinase-inhibitory properties . Test against bacterial/fungal strains (e.g., S. aureus, C. albicans) via MIC assays .
  • SAR : Synthesize derivatives with varied substituents (e.g., replacing isobutyl with aryl groups) and correlate activity with LogP/pKa values .

Q. What crystallographic insights explain the compound’s solid-state stability or polymorphism?

  • Methodological Answer :

  • Analyze hydrogen-bonding motifs (e.g., N–H⋯O, C–H⋯Cl) using single-crystal X-ray diffraction. Compare packing motifs in polymorphs (e.g., P2₁/c vs. P-1 space groups) .

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